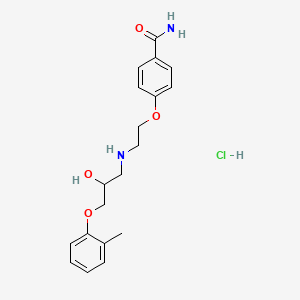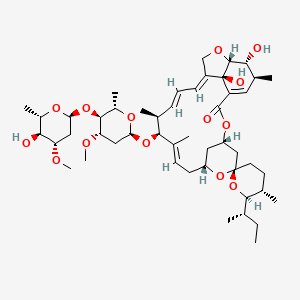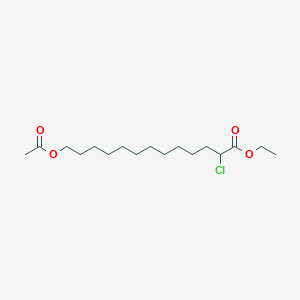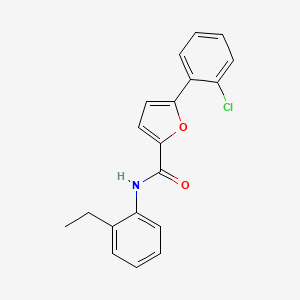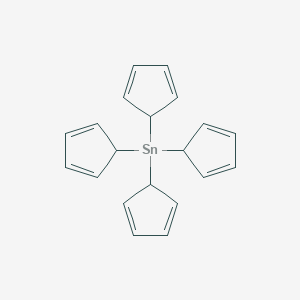
Tetracyclopentadienyltin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetracyclopentadienyltin is an organotin compound with the chemical formula C20H20Sn It consists of a tin atom bonded to four cyclopentadienyl ligands This compound is part of the broader class of metallocenes, which are known for their sandwich-like structure where a metal atom is situated between two cyclopentadienyl rings
准备方法
Synthetic Routes and Reaction Conditions: Tetracyclopentadienyltin can be synthesized through the reaction of tin tetrachloride with cyclopentadienyl sodium. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
- Dissolution of cyclopentadienyl sodium in anhydrous ether.
- Addition of tin tetrachloride to the solution.
- Stirring the mixture at low temperatures to facilitate the reaction.
- Isolation and purification of the product through filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, ensuring stringent control of reaction conditions, and employing advanced purification techniques to obtain high-purity this compound.
化学反应分析
Types of Reactions: Tetracyclopentadienyltin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: this compound can participate in substitution reactions where one or more cyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and organolithium compounds facilitate substitution reactions.
Major Products:
Oxidation: Tin oxides and various organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Organotin compounds with different ligands.
科学研究应用
Tetracyclopentadienyltin has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organotin compounds and as a catalyst in organic reactions.
Biology: Research explores its potential as an antimicrobial agent due to the biological activity of organotin compounds.
Medicine: Investigations are ongoing into its use in drug delivery systems and as a component in pharmaceuticals.
Industry: this compound is studied for its potential use in materials science, particularly in the development of advanced polymers and coatings.
作用机制
The mechanism of action of tetracyclopentadienyltin involves its interaction with biological molecules and cellular structures. The compound can bind to proteins and enzymes, disrupting their normal function. This interaction is facilitated by the cyclopentadienyl ligands, which can form stable complexes with various biomolecules. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interfere with cellular processes makes it a subject of interest in biomedical research.
相似化合物的比较
Cyclopentadienyltin trichloride: Contains one cyclopentadienyl ligand and three chlorine atoms.
Dicyclopentadienyltin dichloride: Contains two cyclopentadienyl ligands and two chlorine atoms.
Tricyclopentadienyltin chloride: Contains three cyclopentadienyl ligands and one chlorine atom.
Comparison: Tetracyclopentadienyltin is unique due to its four cyclopentadienyl ligands, which provide it with distinct chemical properties compared to its analogs. The presence of multiple cyclopentadienyl ligands enhances its stability and reactivity, making it more versatile in chemical reactions and applications.
属性
CAS 编号 |
3559-76-0 |
|---|---|
分子式 |
C20H20Sn |
分子量 |
379.1 g/mol |
IUPAC 名称 |
tetra(cyclopenta-2,4-dien-1-yl)stannane |
InChI |
InChI=1S/4C5H5.Sn/c4*1-2-4-5-3-1;/h4*1-5H; |
InChI 键 |
DALBETQCQNVFGS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(C=C1)[Sn](C2C=CC=C2)(C3C=CC=C3)C4C=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11938882.png)




